N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a cyclopropanecarboxamide moiety at position 2. Its molecular formula is C₁₆H₁₅ClN₃OS, with a molecular weight of 332.8 g/mol. The cyclopropane ring may enhance metabolic stability or influence binding interactions due to its unique stereoelectronic properties.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c16-10-3-5-11(6-4-10)19-14(17-15(20)9-1-2-9)12-7-21-8-13(12)18-19/h3-6,9H,1-2,7-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXUPFRVULTTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole moiety linked to a cyclopropanecarboxamide. The presence of the 4-chlorophenyl group enhances its biological activity by influencing its pharmacokinetic properties. The molecular formula is , with a molecular weight of approximately 418.9 g/mol .
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Activity : Compounds containing thieno[3,4-c]pyrazole have been shown to inhibit key kinases involved in oncogenic signaling pathways. For example, related compounds have demonstrated inhibitory effects on the AKT signaling pathway, which is crucial in cancer cell proliferation and survival .
- Kinase Inhibition : A study on similar thieno[3,4-c]pyrazole derivatives revealed that they could inhibit multiple kinases with low micromolar activity against AKT2/PKBβ, leading to reduced growth in glioblastoma cell lines . This suggests potential therapeutic applications in treating gliomas.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits growth of glioblastoma cells; targets AKT signaling pathway. |
| Kinase Inhibition | Exhibits low micromolar activity against specific kinases like AKT2/PKBβ. |
| Selectivity | Shows reduced cytotoxicity towards non-cancerous cells at higher concentrations. |
Case Studies and Research Findings
- In Vitro Studies : A series of experiments demonstrated that related thieno[3,4-c]pyrazole compounds inhibited the formation of neurospheres derived from patient glioma stem cells. This inhibition was linked to the downregulation of AKT signaling pathways .
- Comparative Analysis : The compound's structure allows for unique interactions with target proteins compared to simpler analogs. Its complex arrangement may confer enhanced specificity and potency against certain cancer types .
- Potential Applications : Given its ability to selectively target cancer cells while sparing normal cells, this compound could serve as a lead structure for developing new anticancer therapies.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following compounds share structural or functional similarities with the target molecule:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Chlorophenyl vs. Dichlorophenyl Substitution: The target compound’s 4-chlorophenyl group contrasts with cyclanilide and propiconazole, which feature 2,4-dichlorophenyl groups. Propiconazole’s dichlorophenyl group is critical for antifungal activity via cytochrome P450 inhibition . The absence of a second chlorine in the target compound could limit similar bioactivity.
Core Heterocycle Differences: The thienopyrazole core in the target compound differs from propiconazole’s triazole and dioxolane systems. Thienopyrazoles are less common in agrochemicals but are explored in medicinal chemistry for kinase inhibition. Cyclanilide’s cyclopropane-carboxylic acid moiety highlights the role of cyclopropane in modulating plant hormone pathways .
Functional Group Impact :
- The furan-containing analog (Table 1, Row 4) replaces the chlorophenyl group with a furan, reducing electronegativity and possibly altering metabolic stability. Its higher molecular weight (346.4 vs. 332.8) suggests increased steric bulk .
Physicochemical and Electronic Properties
Computational studies using density functional theory (DFT) and wavefunction analysis (e.g., Multiwfn ) could elucidate electronic properties:
- Electron Localization: The thienopyrazole core may exhibit delocalized electron density, contrasting with propiconazole’s localized triazole electrons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
